2-Bromo-5-(difluoromethyl)-1-methyl-1h-imidazole
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Overview
Description
2-Bromo-5-(difluoromethyl)-1-methyl-1H-imidazole is a heterocyclic organic compound that features a bromine atom, a difluoromethyl group, and a methyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(difluoromethyl)-1-methyl-1H-imidazole typically involves the introduction of the bromine and difluoromethyl groups onto the imidazole ring. One common method is the halogenation of a precursor imidazole compound followed by the introduction of the difluoromethyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and substitution reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(difluoromethyl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-5-(difluoromethyl)-1-methyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of fungicides and herbicides due to its bioactive properties.
Material Science: It is utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound can serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(difluoromethyl)-1-methyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can facilitate interactions with specific molecular sites.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Bromo-5-(difluoromethyl)pyridine
Uniqueness
2-Bromo-5-(difluoromethyl)-1-methyl-1H-imidazole is unique due to the presence of both a bromine atom and a difluoromethyl group on the imidazole ring. This combination of substituents imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
2-bromo-5-(difluoromethyl)-1-methylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF2N2/c1-10-3(4(7)8)2-9-5(10)6/h2,4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHUTNJGJQYBPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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